3-Methoxypyridine-2-carbaldehyde
Overview
Description
3-Methoxypyridine-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as methoxypyridines. It is characterized by a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, substituted with a methoxy group (-OCH3) at the third position and an aldehyde group (-CHO) at the second position. This compound is of interest due to its potential use in various chemical reactions and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related pyridine carbaldehydes can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde involves enamination followed by oxidative cleavage . Similarly, 3-hydroxy-1,5-naphthyridine-4-carbaldehyde is synthesized through the Skraup reaction and subsequent treatments . These methods demonstrate the versatility of pyridine carbaldehydes in synthetic chemistry and their potential derivatization into various functional groups.
Molecular Structure Analysis
The molecular structure of 3-methoxypyridine-2-carbaldehyde would be expected to show a planar pyridine ring with substituents affecting its electronic properties. The methoxy group is an electron-donating group, which could influence the reactivity of the aldehyde group. In related compounds, such as 3-methoxypyrrole-2-carbaldehyde, the substituents have little effect on the distortion of the pyrrole ring , suggesting that the pyridine ring in 3-methoxypyridine-2-carbaldehyde would also remain relatively undistorted.
Chemical Reactions Analysis
Pyridine carbaldehydes can undergo various chemical reactions, including condensation to form Schiff bases , nucleophilic substitution , and reactions with amines . These reactions are often used to synthesize complex organic molecules, including macrocyclic compounds , heterocyclic compounds , and Schiff bases with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxypyridine-2-carbaldehyde would be influenced by its functional groups. The aldehyde group is typically reactive, forming imines and hydrazones, while the methoxy group could affect the compound's solubility and boiling point. In related compounds, hydrogen bonding plays a significant role in the crystal structure , and substituents can affect the compound's electronic properties and reactivity . The physical properties such as melting point, boiling point, and solubility in various solvents would be crucial for its handling and use in chemical syntheses.
Scientific Research Applications
Photophysical Properties
The photophysical properties of molecules similar to 3-Methoxypyridine-2-carbaldehyde, such as 1-methoxypyrene-2-carbaldehyde (MP), have been investigated. These studies, using experimental and theoretical methods like transient absorption and density functional theory, reveal interesting insights into their photophysical behavior upon excitation into different states. For instance, MP undergoes a process on an 8 ps timescale due to solute-solvent interactions (Yin et al., 2016).
Role in Synthesis
1-Methoxy-6-nitroindole-3-carbaldehyde, a variant of 3-Methoxypyridine-2-carbaldehyde, has been shown to be a versatile electrophile. It reacts regioselectively with different nucleophiles, aiding in the synthesis of various indole derivatives, which are valuable in chemical research (Yamada et al., 2009).
Structural Analysis
Studies on similar compounds like 3-methoxypyrrole-2-carbaldehyde have provided insights into the impact of substitution on molecular structures. These studies are crucial for understanding the electronic properties of such molecules and their potential applications in various fields (Despinoy et al., 1998).
Biological Evaluation
Research has been conducted on compounds like 2-chloroquinoline-3-carbaldehyde, which is closely related to 3-Methoxypyridine-2-carbaldehyde. These studies not only focus on their synthetic applications but also explore their biological evaluations, indicating potential areas of application in biomedicine and pharmacology (Hamama et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-methoxypyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKILJGWQPBQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415944 | |
Record name | 3-methoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyridine-2-carbaldehyde | |
CAS RN |
1849-53-2 | |
Record name | 3-methoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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